molecular formula C27H22FNO7 B11036965 N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

Cat. No.: B11036965
M. Wt: 491.5 g/mol
InChI Key: CGMUPYAZZWPWKA-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is a complex organic compound that features a combination of fluorophenyl, hydroxy-oxochromenyl, and methoxy-benzodioxolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzylamine, 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid, and 7-methoxy-2H-1,3-benzodioxole. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a chromone derivative, while reduction of the oxo group may produce a dihydrochromene compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-3-(4-HYDROXY-2-OXO-2H-CHROMEN-3-YL)-3-(7-METHOXY-2H-13-BENZODIOXOL-5-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H22FNO7

Molecular Weight

491.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide

InChI

InChI=1S/C27H22FNO7/c1-33-21-10-16(11-22-26(21)35-14-34-22)19(12-23(30)29-13-15-6-8-17(28)9-7-15)24-25(31)18-4-2-3-5-20(18)36-27(24)32/h2-11,19,31H,12-14H2,1H3,(H,29,30)

InChI Key

CGMUPYAZZWPWKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C(CC(=O)NCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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